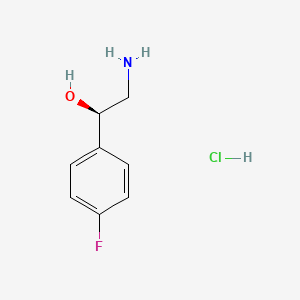
(R)-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride
概要
説明
“®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride” is a compound that contains an amino group (-NH2), a fluoro-phenyl group (a benzene ring with a fluorine atom), and an ethanol group (a two-carbon alcohol). The “®” indicates the configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a source of the amino group, such as an amine, and a source of the fluoro-phenyl group, such as a fluoro-benzene derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fluoro-phenyl group, the amino group, and the ethanol group attached to a central carbon atom. The “®” configuration would affect the spatial arrangement of these groups .Chemical Reactions Analysis
This compound, like other amines, could participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amino and ethanol groups would likely make it polar and capable of forming hydrogen bonds .科学的研究の応用
Biocatalytic Applications
(R)-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride plays a significant role in biocatalytic processes. Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to its corresponding (R)-alcohol using recombinant Escherichia coli cells. The process was optimized by establishing a polar organic solvent-aqueous medium, enhancing the substrate concentration and improving the yield significantly, indicating the compound's potential in pharmaceutical intermediates production (Chen, Xia, Liu, & Wang, 2019).
Synthesis of Key Intermediates
Zhang Fuli (2012) synthesized (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, a key intermediate of aprepitant, through a series of reactions starting from 4-methoxybenzaldehyde. The process involved reductive amination, annulation, esterification, condensation, and crystallization-induced diastereomeric transformation, highlighting the compound's importance in medicinal chemistry (Zhang Fuli, 2012).
Self-Assembly in Micro- and Nanostructures
Ma et al. (2017) researched the self-assembly of small organic π-conjugated molecules into micro- and nanostructures, focusing on two compounds, including one with a (4-fluoro-2-hydroxyphenyl) group. Their work provides insights into the controlled fabrication of organic micro/nanostructures, which are crucial for applications in miniature optoelectronic devices (Ma, Li, Wang, & Liao, 2017).
Antitumor Activity
Isakhanyan et al. (2016) synthesized a series of tertiary aminoalkanol hydrochlorides, including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, and tested them for antitumor activity. The study's goal was to find biologically active compounds, indicating the potential of related compounds in cancer treatment (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Optical and Electronic Applications
Jecs et al. (2009) synthesized derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol for the development of electro-optical active polyurethanes. The study focused on molecular geometry, hyperpolarizability, and ground state dipole moment, highlighting the compound's significance in nonlinear optics and electro-optical applications (Jecs, Kreicberga, Kampars, Jurģis, & Rutkis, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1R)-2-amino-1-(4-fluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSJHCBYUNINNI-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185198-25-7 | |
| Record name | (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



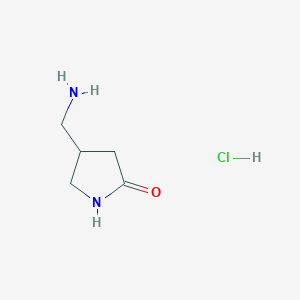
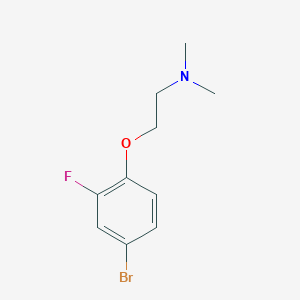
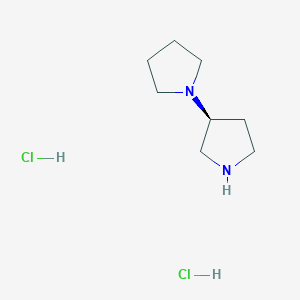

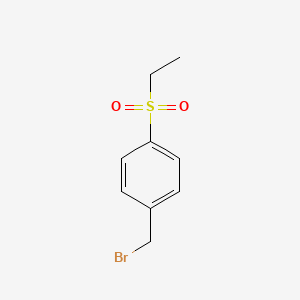

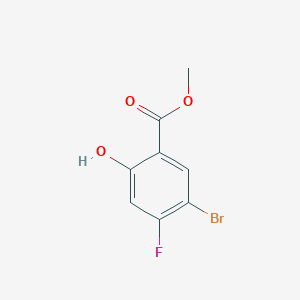

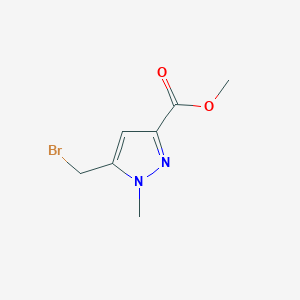

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)


